molecular formula C21H24N2O4S B11000128 N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B11000128
M. Wt: 400.5 g/mol
InChI Key: YOFMAWYWWYWPJG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a benzazepinone moiety, and a sulfanyl propanamide chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps:

    Formation of the Benzazepinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the Sulfanyl Propanamide Chain: This can be done through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated propanamide derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzazepinone moiety could interact with protein receptors, influencing signal transduction pathways. The sulfanyl group might also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

  • N-(3,5-dimethoxyphenyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)sulfanyl]butanamide
  • N-(3,5-dimethoxyphenyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)sulfanyl]pentanamide

Comparison:

  • Structural Differences: The length of the alkyl chain in the propanamide moiety can vary, leading to differences in physical and chemical properties.
  • Reactivity: The presence of different substituents can influence the reactivity of the compound in various chemical reactions.
  • Applications: While similar compounds may have overlapping applications, the specific structure of N-(3,5-dimethoxyphenyl)-3-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)sulfanyl]propanamide may confer unique properties that make it more suitable for certain applications.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-26-16-11-15(12-17(13-16)27-2)22-20(24)9-10-28-19-8-7-14-5-3-4-6-18(14)23-21(19)25/h3-6,11-13,19H,7-10H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

YOFMAWYWWYWPJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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